N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine
CAS No.: 132685-68-8
Cat. No.: VC13266466
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132685-68-8 |
|---|---|
| Molecular Formula | C8H9ClN4 |
| Molecular Weight | 196.64 g/mol |
| IUPAC Name | 2-[(E)-(4-chlorophenyl)methylideneamino]guanidine |
| Standard InChI | InChI=1S/C8H9ClN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ |
| Standard InChI Key | UYZKWRHTYCCDMP-LFYBBSHMSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=N/N=C(N)N)Cl |
| SMILES | C1=CC(=CC=C1C=NN=C(N)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1C=NN=C(N)N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-[(E)-[(4-Chlorophenyl)methylidene]amino]guanidine features a planar 4-chlorophenyl ring connected via an E-configuration methylideneamino (-CH=N-) group to a guanidine (-N=C(NH)) moiety. The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.64 g/mol |
| Density | 1.32 g/cm (estimated) |
| Boiling Point | 433.5±45.0 °C (predicted) |
| LogP (Partition Coefficient) | 2.15 |
The compound’s isomeric SMILES string () confirms its E-configuration, critical for maintaining steric stability. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the imine proton () and guanidine NH groups (), while high-resolution mass spectrometry (HRMS) validates a purity >95%.
Synthesis and Optimization
Condensation Reaction Protocol
The compound is synthesized via a condensation reaction between 4-chlorobenzaldehyde and aminoguanidine hydrochloride under reflux conditions in ethanol or methanol.
Table 2: Synthetic Conditions and Yields
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78 °C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 72–85% |
| Purification Method | Recrystallization (EtOH) |
Scale-up processes employ automated reactors to maintain consistent temperature and stirring, reducing by-products like unreacted aldehyde or Schiff base intermediates.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the aminoguanidine’s primary amine on the aldehyde carbonyl, forming a hemiaminal intermediate that dehydrates to the imine. Tautomerization stabilizes the E-configuration, favored due to reduced steric hindrance.
Biological Activities and Mechanism of Action
Antibacterial Efficacy
N-[(E)-[(4-Chlorophenyl)methylidene]amino]guanidine exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and moderate activity against Gram-negative strains (e.g., Escherichia coli, MIC = 32 µg/mL) . The chlorophenyl group enhances lipophilicity, facilitating membrane penetration, while the guanidine moiety disrupts bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a scaffold for designing analogs with improved pharmacokinetics. For example, halogen substitution at the phenyl ring’s meta position increases antibacterial potency by 40% .
Organic Synthesis
As a guanidinylation reagent, it facilitates the synthesis of heterocycles like triazines and pyrimidines. Its imine group participates in cycloaddition reactions with dienophiles, enabling access to polycyclic frameworks.
Comparison with Related Guanidine Derivatives
Table 3: Structural and Functional Comparison
| Compound | Structure | Primary Use |
|---|---|---|
| N-[(E)-[(4-ClCH)CH=N]NH-C(=NH)-NH | 4-Cl-phenyl, guanidine | Antibacterial agent |
| Proguanil | Dichlorophenyl, biguanide | Antimalarial |
| Metformin | Dimethylbiguanide | Antidiabetic |
| Aminoguanidine | NH-guanidine | Nitric oxide synthase inhibitor |
Unlike proguanil, which targets parasitic folate metabolism, N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine disrupts bacterial cell walls, offering a distinct mechanism .
Future Perspectives
Drug Development
Optimizing bioavailability through prodrug strategies (e.g., esterification of the guanidine group) could enhance therapeutic efficacy. In vivo toxicity studies are needed to validate safety profiles .
Material Science
The compound’s rigid structure makes it a candidate for metal-organic frameworks (MOFs) with applications in gas storage or catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume